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The following data summarizes the key characteristics and performance of a PEG-PLGA nanoparticle

formulation for Trimethoprim (PEG-PLGA/TMP NPs), as compared to the free drug [1].

Table 1: Formulation Characteristics and In Vitro Performance

Free

Parameter . . PEG-PLGAITMP Nanoparticles
Trimethoprim

Particle Size N/A 245 £ 40 nm

Polydispersity Index (PDI) N/A 0.103 £0.019

Zeta Potential N/A -23.8+1.2mV

Encapsulation Efficiency N/A 88.2 +4.3%

(EE)

Drug Loading Capacity (LC) N/A 34.0+1.6%

Stability Standard Stable at 4°C for 30 days; stable in acidic

conditions
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Free
Parameter . . PEG-PLGAITMP Nanoparticles
Trimethoprim
In Vitro Release (pH 6.8) Rapid release Sustained, biphasic release; ~86% cumulative
release

Table 2: In Vivo Pharmacokinetic Profile in a Rat Model

Pharmacokinetic Free PEG-PLGAITMP

. . . Fold Change

Parameter Trimethoprim Nanoparticles

Elimination Half-life (t1/2) 0.72+0.08 h 247+0.19h 3.43-fold
increase

Mean Residence Time 1.27+0.11h 3.10+£0.11h 2.44-fold

(MRT) increase

Oral Bioavailability (AUC) Baseline Significantly higher 2.82-fold
increase

Experimental Protocol: Formulation and Evaluation

The following workflow details the methodology used to create and test the PEG-PLGA/TMP nanoparticles,

as described in the research [1].
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Diagram of the experimental workflow for creating and testing PEG-PLGA/TMP nanoparticles.
Key Experimental Steps [1]:

e Formulation via O/W Emulsion:

o Organic Phase: Trimethoprim, PEG, and PLGA were separately dissolved in dichloromethane
(DCM) and combined.

o Aqueous Phase: A 0.5% (w/v) polyvinyl alcohol (PVA) solution was prepared.

o Emulsification: The organic phase was slowly added to the aqueous phase in an ice-water
bath and emulsified using intermittent sonication.

e Solvent Evaporation & Purification:

o The DCM solvent was rapidly removed by evaporation under vacuum at 37°C.
o The resulting nanoparticle suspension was washed via centrifugation to remove unentrapped
drug.

¢ Characterization:

o Physicochemical Properties: Particle size, PDI, and zeta potential were measured using
dynamic light scattering.

o Drug Loading: Ultra-performance liquid chromatography (UPLC) was used to quantify Loading
Capacity (LC) and Encapsulation Efficiency (EE).

o Stability: The nanoparticles were tested for stability at 4°C and under acidic conditions.

¢ In Vitro Release Study:

o The release profile of TMP from the nanoparticles was investigated in different phosphate buffer
solutions (pH 6.8) using a dialysis method.

¢ In Vivo Pharmacokinetics:

o Asingle dose of either free TMP or PEG-PLGA/TMP NPs was orally administered to rats.
o Blood samples were collected at set time points, and plasma TMP concentrations were
analyzed using UPLC-MS/MS to determine pharmacokinetic parameters.

Key Insights on Trimethoprim Formulation Challenges
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The drive to develop new formulations like the PEG-PLGA nanoparticles is rooted in the known limitations

of standard Trimethoprim:

¢ Inherent Limitations: The clinical utility of TMP is compromised by its poor aqueous solubility,
short elimination half-life, and resulting low oral bioavailability [1].

¢ Mechanism of Enhancement: The PEG-PLGA copolymer addresses these issues. PLGA provides a
biodegradable core for drug encapsulation and sustained release, while the PEG shell ("stealth”
polymer) helps shield the nanoparticles from the mononuclear phagocytic system, thereby prolonging
their circulation time in the body [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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